

# Assessing Target Engagement of Lixumistat Acetate in Preclinical Models: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Lixumistat acetate	
Cat. No.:	B2838846	Get Quote

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## Introduction

**Lixumistat acetate** (IM156) is a novel investigational drug that acts as a potent inhibitor of Protein Complex I (PC1) of the mitochondrial electron transport chain.[1][2] This inhibition disrupts oxidative phosphorylation (OXPHOS), leading to a decrease in cellular ATP production and a subsequent activation of AMP-activated protein kinase (AMPK).[2][3] The modulation of these central metabolic pathways gives **Lixumistat acetate** therapeutic potential in diseases characterized by metabolic reprogramming, such as cancer and fibrosis.[4]

These application notes provide detailed protocols for assessing the target engagement of **Lixumistat acetate** in preclinical models. The methodologies described herein focus on direct and indirect measures of PC1 inhibition and the downstream modulation of the AMPK signaling pathway.

# **Preclinical Models**

The selection of an appropriate preclinical model is critical for the evaluation of **Lixumistat** acetate.

In Vitro Models:



- Cancer Cell Lines: A panel of cancer cell lines, particularly those known to be reliant on OXPHOS for survival and proliferation, should be utilized. This includes, but is not limited to, models of pancreatic ductal adenocarcinoma (PDAC), glioblastoma multiforme (GBM), gastric cancer, and lung cancer.
- Fibroblast Models: Primary human pulmonary fibroblasts or other relevant fibroblast cell lines are suitable for studying the anti-fibrotic effects of **Lixumistat acetate**, particularly in the context of TGF-β-induced myofibroblast differentiation.

#### In Vivo Models:

- Xenograft and Syngeneic Cancer Models: Standard immunodeficient mouse models bearing human cancer cell line xenografts or syngeneic models in immunocompetent mice can be used to assess in vivo target engagement and efficacy.
- Fibrosis Models: The bleomycin-induced pulmonary fibrosis model in mice is a wellestablished model to evaluate the anti-fibrotic potential of **Lixumistat acetate**. Other models of fibrosis, such as those for liver or kidney fibrosis, may also be relevant.

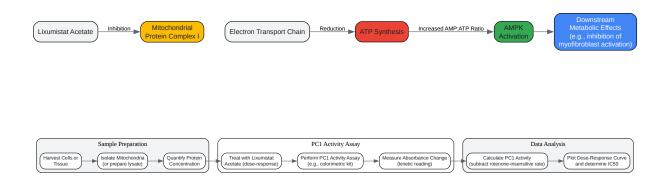
## **Data Presentation**

Quantitative data from the described experiments should be summarized in structured tables to facilitate comparison and interpretation.

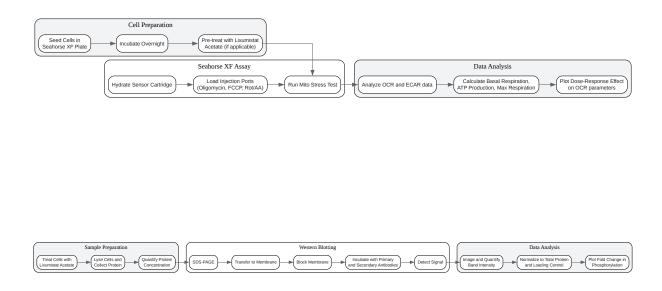


Assay	Cell/Tissue Type	Lixumistat Acetate Concentrati on	Outcome Measure	Result	Reference
Cellular Respiration	Human Pulmonary Fibroblasts	0-30 μΜ	IC50 for TGF- β-induced Oxygen Consumption Rate (OCR)	14.7 ± 0.1 μM	
AMPK Activation	Human Pulmonary Fibroblasts	Not Specified	Relative Potency vs. Metformin for AMPK Phosphorylati on	60-fold more potent	
In Vivo Efficacy	Bleomycin- induced Pulmonary Fibrosis Mouse Model	10 and 30 mg/kg (p.o., q.d.)	Reduction in Lung Fibrosis and Inflammation	Significant attenuation	

# **Signaling Pathway**







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# References

- 1. First-in-human study of IM156, a novel potent biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pliantrx.com [pliantrx.com]
- 3. immunomet.com [immunomet.com]
- 4. Lixumistat (IM156) in Oncology Immunomet [immunomet.com]
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